2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
Description
The compound 2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a benzamide derivative featuring a methoxy-substituted imidazo[1,2-b]pyridazine core. This structure combines a benzamide moiety with a substituted aromatic system, which is common in pharmaceuticals targeting enzymes or receptors.
Synthesis of such compounds typically involves coupling reactions between substituted benzoyl chlorides and amine-containing intermediates. For example, analogous compounds like 3,4-diethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide () are synthesized via similar routes, differing primarily in alkoxy substituents (methoxy vs. ethoxy). Structural characterization often employs X-ray crystallography (utilizing SHELX software, ) and spectroscopic methods (NMR, IR) as described for related benzamides .
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-8-9-15(18-13-27-20(24-18)10-11-21(26-27)30-3)12-17(14)25-23(28)16-6-5-7-19(29-2)22(16)31-4/h5-13H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSSUSLYEZIYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide, with the CAS number 955598-54-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 418.4 g/mol. The structure features multiple functional groups, including methoxy and imidazo moieties, which contribute to its unique chemical properties. The presence of these groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, compounds with imidazole scaffolds have shown significant activity against various cancer cell lines:
- Inhibition of Tubulin Polymerization : Compounds similar to this benzamide have been reported to inhibit tubulin polymerization effectively. For example, one study demonstrated that certain imidazole derivatives exhibited IC50 values ranging from 80–200 nM against cancer cell lines such as HCT-15 and MDA-MB-468 . This suggests that this compound may exert similar effects.
- Cell Cycle Arrest : In vitro studies indicated that at specific concentrations (e.g., 1 µM), compounds caused significant cell cycle arrest in the G2/M phase in A549 cells . This phenomenon is crucial for cancer treatment as it can lead to apoptosis in rapidly dividing cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
- Targeting Kinases : Some analogs have demonstrated activity against various kinases involved in cancer progression. For instance, compounds with a benzimidazole scaffold displayed potent inhibition against VEGFR-2 and EGFR .
Case Studies
A notable case study involved the administration of a structurally similar compound in a breast cancer xenograft model. The compound was administered intraperitoneally at a dose of 60 mg/kg every other day for 21 days, resulting in a 77% reduction in tumor growth compared to controls without significant weight loss in the subjects . This highlights the therapeutic potential of similar benzamide derivatives.
Comparative Analysis
The following table summarizes the biological activities and IC50 values of related compounds:
| Compound Name | Structure Features | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | Imidazole scaffold | 80 | Tubulin polymerization inhibitor |
| Compound B | Benzimidazole core | 200 | Cell cycle arrest (G2/M phase) |
| Compound C | Methoxy substitution | <100 | VEGFR inhibition |
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its functional groups:
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Amide (-CONH-) group : Susceptible to hydrolysis, aminolysis, or nucleophilic substitution.
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Imidazo[1,2-b]pyridazine ring : Targets for electrophilic substitution (e.g., nitration, bromination) or metal-catalyzed coupling (e.g., Suzuki–Miyaura).
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Methoxy (-OCH₃) groups : Potential for demethylation or participation in methoxylation reactions.
Amide-Related Reactions
| Reaction Type | Mechanism | Conditions |
|---|---|---|
| Hydrolysis | Cleavage of the amide bond to form carboxylic acid and amine | Strong acids/bases (e.g., HCl, NaOH) |
| Aminolysis | Replacement of the amide hydrogen with amines | Amine nucleophiles (e.g., NH₃, RNH₂) |
| Nucleophilic Substitution | Attack at the carbonyl carbon | Nucleophiles (e.g., Grignard reagents) |
Example: Hydrolysis under acidic conditions yields a carboxylic acid derivative, altering solubility and biological activity.
Heterocyclic Ring Reactions
The imidazo[1,2-b]pyridazine scaffold undergoes:
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Electrophilic Substitution :
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Cross-Coupling :
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Suzuki–Miyaura: Introduces aryl or alkenyl groups using palladium catalysts.
-
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Reduction/Oxidation :
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Oxidation: Conversion of methoxy to quinone-like structures.
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Reduction: Hydrogenation of the heterocyclic ring.
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Methoxy Group Reactions
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Demethylation : Cleavage of the OCH₃ group via strong acids (e.g., HBr, HI) to form hydroxyl derivatives.
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Methoxylation : Further substitution reactions using methylating agents (e.g., CH₃I).
Stability and Solubility
| Property | Observations |
|---|---|
| Stability | Stable under ambient conditions; sensitive to strong acids/bases due to amide functionality. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water. |
Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Ethoxy groups may increase lipophilicity, altering pharmacokinetics . In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks an imidazo ring but includes an N,O-bidentate directing group, enabling coordination to transition metals for catalytic applications .
Imidazo Ring Variations :
- Replacing the imidazo[1,2-b]pyridazine core with imidazo[1,2-b]triazin () introduces additional nitrogen atoms, modifying hydrogen-bonding capacity and steric bulk. This could shift selectivity toward different biological targets, such as kinases or proteolysis-targeting chimeras (PROTACs) .
Synthetic Methodologies :
- The target compound’s synthesis likely mirrors that of , involving coupling of a substituted benzoyl chloride with an imidazo[1,2-b]pyridazine-containing aniline. X-ray crystallography (via SHELX, ) is critical for confirming stereochemistry in such analogues .
Research Findings and Implications
- This contrasts with fluorinated analogues (e.g., ), where electron-withdrawing substituents may improve metabolic stability .
- The 3,4-diethoxy analogue () may exhibit reduced potency compared to the target due to larger alkoxy groups disrupting binding .
- Catalytic Applications: Compounds like highlight the versatility of benzamide derivatives in non-pharmaceutical roles, such as directing groups in C–H activation reactions. The target compound’s imidazo ring could similarly facilitate metal coordination if modified .
Q & A
Q. What synthetic strategies are commonly employed to construct the imidazo[1,2-b]pyridazine core in this compound?
The imidazo[1,2-b]pyridazine moiety is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). Key steps include:
- Cyclization : Heating under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acids like acetic acid .
- Substituent Introduction : Methoxy groups are introduced via nucleophilic substitution or protected during core synthesis to avoid side reactions.
- Yield Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 120°C) and improve yields by 15–20% compared to conventional heating .
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Conventional Reflux | DMF | AcOH | 120 | 55–60 |
| Microwave-Assisted | DMSO | H2SO4 | 120 | 70–75 |
| One-Pot Sequential | Ethanol | None | 80 | 65–70 |
Q. How can researchers validate the structural identity of this compound post-synthesis?
Q. What purification methods are recommended for isolating high-purity (>95%) samples?
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 30–70% v/v).
- Recrystallization : Dissolve in hot methanol and cool to −20°C for 12 hours to obtain crystalline solids .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for SAR studies .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds between methoxy groups and active-site residues (e.g., Lys123) .
Q. How can contradictory biological activity data (e.g., IC50 variability) be resolved?
- Orthogonal Assays : Validate inhibitory activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., MTT) assays to rule out assay-specific artifacts .
- Purity Analysis : Quantify impurities (>0.5%) via HPLC (C18 column, acetonitrile/water gradient). Contaminants like unreacted intermediates may skew results .
Q. What strategies optimize multi-step synthesis for scalability (>10 g batches)?
- Flow Chemistry : Use continuous flow reactors to minimize intermediate isolation. For example, imidazo[1,2-b]pyridazine formation achieves 85% conversion in 5 minutes at 150°C under pressure .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yields (~80%) .
Q. Table 2: Scalability Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Low Intermediate Solubility | Use sonication in THF/water mixtures | Solubility improved by 40% |
| Exothermic Reactions | Jacketed reactors with cooling loops | Temperature controlled within ±2°C |
Q. How do structural modifications (e.g., halogen substitution) impact pharmacological profiles?
- Fluorine Substitution : Replace methoxy with fluorine at C6 of pyridazine. This enhances metabolic stability (t1/2 increased from 2.1 to 4.3 hours in human liver microsomes) but may reduce solubility .
- Methyl Group Effects : The 2-methylphenyl group improves lipophilicity (logP from 2.1 to 2.8), enhancing blood-brain barrier penetration in rodent models .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
